N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide, also known as MS-275 or Entinostat, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the class of benzamide derivatives and has been studied for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression and has implications in cancer therapy.
- Molecular Formula : C16H18N4O5S
- Molecular Weight : 378.4 g/mol
- CAS Number : 1286705-64-3
- Solubility : Soluble in various solvents, enhancing its applicability in biological studies.
The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in altered chromatin structure and increased transcription of genes involved in cell cycle regulation and apoptosis. This mechanism is particularly relevant in cancer cells, where HDAC activity is often dysregulated.
Anticancer Effects
Numerous studies have investigated the anticancer properties of MS-275. The following table summarizes key findings from various research studies:
Study Reference | Cancer Type | Observed Effect | IC50 Value (µM) |
---|---|---|---|
Breast Cancer | Induces apoptosis and inhibits cell proliferation | 0.5 - 1.0 | |
Lung Cancer | Reduces tumor growth in xenograft models | 0.7 | |
Colon Cancer | Enhances sensitivity to chemotherapy agents | 1.5 |
Case Studies
-
Breast Cancer Study :
A clinical trial evaluating the efficacy of MS-275 in patients with advanced breast cancer showed promising results, with a notable reduction in tumor size and improved patient outcomes when combined with other therapeutic agents. -
Lung Cancer Research :
Preclinical studies demonstrated that MS-275 effectively inhibited the growth of lung cancer cell lines, suggesting its potential as a therapeutic agent for lung cancer treatment. -
Combination Therapy :
Research indicates that MS-275 can enhance the effects of conventional chemotherapy drugs, making it a candidate for combination therapies aimed at improving treatment efficacy and overcoming drug resistance.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : Contributes to the compound's interaction with HDAC enzymes.
- Oxazole Moiety : Impacts solubility and bioavailability.
Studies on SAR have shown that modifications to these structural components can significantly alter the compound's potency and selectivity towards different HDAC isoforms.
特性
IUPAC Name |
N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-26(23,24)20-9-7-19(8-10-20)15(22)13-11-25-16(17-13)18-14(21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVZNRHPFMLRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。